molecular formula C15H11BrN2O3 B2549566 N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide CAS No. 2034488-35-0

N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide

Cat. No.: B2549566
CAS No.: 2034488-35-0
M. Wt: 347.168
InChI Key: ZRNBPHXBQRMZLD-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bifuran moiety linked to a bromonicotinamide group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide typically involves the coupling of a bifuran derivative with a bromonicotinamide precursor. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, furfurylamine and 2,5-furandicarboxylic acid can be reacted in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave irradiation . This method allows for efficient synthesis with good yields.

Industrial Production Methods: While specific industrial production methods for N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide are not well-documented, the principles of microwave-assisted synthesis and the use of effective coupling reagents can be scaled up for larger production. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The bromonicotinamide group can be reduced to form amine derivatives.

    Substitution: The bromine atom in the nicotinamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, while the bromonicotinamide group can modulate enzymatic activity. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes .

Comparison with Similar Compounds

  • N-([2,3’-bifuran]-5-ylmethyl)-3-cyanobenzamide
  • N-([2,3’-bifuran]-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • 3-(benzenesulfonyl)-N-([2,3’-bifuran]-5-ylmethyl)propanamide

Uniqueness: N-([2,3’-bifuran]-5-ylmethyl)-5-bromonicotinamide stands out due to its bromonicotinamide group, which imparts unique reactivity and potential biological activity. Compared to other bifuran derivatives, this compound offers distinct advantages in terms of its synthetic accessibility and diverse applications .

Properties

IUPAC Name

5-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(21-13)10-3-4-20-9-10/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNBPHXBQRMZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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